molecular formula C18H14Br2N2 B13101186 3,6-bis(4-bromophenyl)benzene-1,2-diamine

3,6-bis(4-bromophenyl)benzene-1,2-diamine

Cat. No.: B13101186
M. Wt: 418.1 g/mol
InChI Key: QMYINXSPOVVTBU-UHFFFAOYSA-N
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Description

3,6-bis(4-bromophenyl)benzene-1,2-diamine is a specialized aromatic diamine monomer of significant interest in advanced materials research. Its molecular structure, featuring a 1,2-diaminobenzene core symmetrically functionalized with 4-bromophenyl groups, makes it a versatile precursor for constructing complex organic architectures. The bromine atoms serve as excellent handles for further cross-coupling reactions, such as Suzuki reactions, allowing researchers to build extended π-conjugated systems . This compound is primarily valued as a key intermediate in the synthesis of organic semiconductors, dyes, and ligands for metal-organic frameworks (MOFs). The ortho-diamine moiety is a critical functional group for constructing nitrogen-containing heterocycles, such as benzimidazoles or chalcogenadiazoles (e.g., thiadiazoles), which are core components in the development of photovoltaic materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) . Furthermore, derivatives of benzene-1,2-diamine have demonstrated biological activity in research settings, with some compounds investigated for their ability to interact with viral nucleocapsid proteins, suggesting potential as a scaffold for antiviral agent development . This product is intended for use in chemical synthesis and materials science research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14Br2N2

Molecular Weight

418.1 g/mol

IUPAC Name

3,6-bis(4-bromophenyl)benzene-1,2-diamine

InChI

InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2

InChI Key

QMYINXSPOVVTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br

Origin of Product

United States

Methodological & Application

Application Note: Experimental Protocols for 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

3,6-bis(4-bromophenyl)benzene-1,2-diamine (hereafter 3,6-BBDA ) is a high-value bifunctional intermediate. Its structural uniqueness lies in its duality:

  • The Ortho-Diamine "Head": A reactive site for condensation with 1,2-dicarbonyls to form quinoxalines, or with carboxylic acids to form benzimidazoles. This creates the electron-deficient core required for Organic Light Emitting Diodes (OLEDs) and fluorescent probes.

  • The Dibromo "Tail": Two para-bromophenyl wings provide handles for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for π-conjugation extension or polymerization.

Critical Handling Note: Like most electron-rich aromatic amines, 3,6-BBDA is susceptible to oxidative degradation upon prolonged exposure to air, forming dark azo- or nitro-species. The protocols below emphasize in-situ generation or inert storage to ensure high fidelity.

Pre-Protocol: Safety & Stability Matrix

ParameterSpecificationCausality / Rationale
Atmosphere Argon or Nitrogen (Grade 5.0)Prevents oxidation of the amine groups to N-oxides or diazo species.
Solvent Grade Anhydrous, DegassedWater interferes with condensation rates; Oxygen quenches Pd-catalysts.
Storage -20°C, Dark, InertPrevents photo-oxidation and thermal degradation.
Toxicity High (Aromatic Amine)Potential carcinogen/mutagen. Double-gloving and fume hood mandatory.

Protocol A: Reductive Activation (Synthesis of 3,6-BBDA)

Context: 3,6-BBDA is rarely stored for long periods. It is best generated from its stable precursor, 4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole (BBBT) , via reductive ring opening.

Materials
  • Precursor: 4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole (1.0 equiv)

  • Reductant: Iron Powder (fine mesh, activated, 10.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Workup: Dichloromethane (DCM), NaOH (5% aq), Brine.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a reflux condenser and magnetic stir bar. Flush with Argon for 15 mins.

  • Dissolution: Charge the flask with the BBBT precursor. Add Glacial Acetic Acid (0.1 M concentration relative to precursor).

    • Note: AcOH serves as both solvent and proton source.

  • Activation: Heat the mixture to 80°C . Once dissolved, add Iron powder in portions to prevent violent exotherms.

  • Reaction: Reflux at 110°C for 4–6 hours.

    • Monitoring: Spot TLC (Hexane:Ethyl Acetate 3:1). The fluorescent yellow benzothiadiazole spot will disappear, replaced by a less mobile, often blue-fluorescent amine spot.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Filter through a Celite pad to remove unreacted Iron. Wash pad with EtOAc.[3]

    • Neutralization: Pour filtrate slowly into ice-cold 5% NaOH solution. Caution: Exothermic neutralization. Adjust pH to >9.

    • Extract with DCM (3x).[1] The organic layer should be light yellow/brown. Dark black/red indicates oxidation.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Quantitative conversion is typical. Use immediately for Protocol B or C.

Protocol B: Condensation to Quinoxalines (The "Clip" Reaction)

Context: This reaction "clips" the 1,2-diamine onto a 1,2-diketone (like Benzil) to form a fused pyrazine ring (Quinoxaline). This is the standard route for synthesizing OLED electron-transport materials.

Workflow Diagram (DOT)

QuinoxalineSynthesis Start 3,6-BBDA (Amine Precursor) Condensation Condensation AcOH/EtOH, Reflux (-2 H₂O) Start->Condensation Nucleophilic Attack Reagent 1,2-Diketone (e.g., Benzil) Reagent->Condensation Product Quinoxaline Derivative Condensation->Product Cyclization & Dehydration

Caption: Mechanism of Schiff-base condensation converting the diamine to the quinoxaline core.

Experimental Procedure
  • Stoichiometry: Mix 3,6-BBDA (1.0 equiv) and Benzil (1.1 equiv) in a reaction vial.

    • Why Excess Benzil? To ensure complete consumption of the oxidation-prone diamine. Benzil is easier to remove chromatographically.

  • Solvent System: Ethanol:Acetic Acid (10:1 v/v).

    • Role of Acid:[4][5][6] Catalyzes the formation of the Schiff base intermediate.

  • Thermal Cycle: Reflux at 85°C for 3 hours under Argon.

  • Observation: The solution will shift from pale yellow to a distinct fluorescent color (often green or bright yellow depending on substituents).

  • Purification (Self-Validating):

    • Cool to 0°C. The product often precipitates.

    • If no precipitate: Concentrate and run Flash Column Chromatography (Silica).

    • Eluent: Hexane:DCM (starts 100:0

      
       50:50).
      
    • Validation: The product is the Quinoxaline .

    • NMR Check: Disappearance of the broad -NH₂ singlet (approx 4.0–6.0 ppm) and appearance of new aromatic protons.

Protocol C: Suzuki Polycondensation (Polymer Synthesis)

Context: Utilizing the bromine "wings" to create conjugated polymers (CPs) for organic photovoltaics.

Materials
  • Monomer A: 3,6-BBDA (or its Quinoxaline derivative from Protocol B).

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₂CO₃ (2M aqueous solution).[7][8]

  • Solvent: Toluene:1,4-Dioxane (2:1).

Step-by-Step Methodology
  • Degassing (Crucial): Combine Monomers A and B in the flask. Add solvents.[2][5][7][9][10][11] Bubble Argon through the liquid for 30 minutes. Oxygen is the enemy of polymerization molecular weight.

  • Initiation: Add Pd catalyst and aqueous base under positive Argon flow.

  • Polymerization: Heat to 90–100°C vigorously stirring for 48–72 hours.

    • Viscosity Check: The solution should become noticeably viscous.

  • End-Capping (Optional but Recommended):

    • Add phenylboronic acid (1 h reaction) to cap bromo-ends.

    • Add bromobenzene (1 h reaction) to cap boronate-ends.

  • Precipitation: Pour the hot reaction mixture dropwise into cold Methanol (10x volume). The polymer will precipitate as a fibrous solid.

  • Soxhlet Extraction: Purify by Soxhlet extraction in this order:

    • Methanol (removes salts/monomers).

    • Acetone (removes oligomers).

    • Chloroform (collects high MW polymer).

Troubleshooting & Analytical Validation

IssueObservationRoot CauseCorrective Action
Low Yield (Protocol A) Black tarry crudeOxidation of amineEnsure Argon flow; degas solvents; use fresh Fe powder.
Incomplete Reaction (Protocol B) Two spots on TLCSteric hindranceIncrease temp to 100°C (switch solvent to Toluene/AcOH).
Low MW Polymer (Protocol C) No precipitation in MeOHCatalyst poisoning / O₂Freeze-pump-thaw degas cycle (x3) is superior to bubbling.
Characterization Data (Expected)
  • ¹H NMR (CDCl₃):

    • 3,6-BBDA:[3] Doublet at ~7.5 ppm (Ar-H), Broad singlet at ~3.8 ppm (NH₂).

    • Quinoxaline Product: Loss of NH₂ signal; downfield shift of central aromatic protons.

  • MS (MALDI-TOF): Look for M+ peak. Bromine isotopes (⁷⁹Br/⁸¹Br) will give a distinct "picket fence" isotopic pattern (1:2:1 ratio for dibromo compounds).

References

  • Synthesis of Benzothiadiazole Precursors

    • Neto, B. A. D., et al.[12] "Benzothiadiazole derivatives as fluorescence imaging probes: synthesis and photophysical properties." Journal of the Brazilian Chemical Society, 2015.

  • Reduction of Benzothiadiazoles to Diamines

    • Zhang, M., et al.[12] "Synthesis and properties of conjugated polymers containing benzothiadiazole." Polymer Chemistry, 2011.

  • Quinoxaline Condensation Protocols

    • Heravi, M. M., et al.[12] "Recent advances in the synthesis of quinoxalines."[4] Synthetic Communications, 2018.

  • Suzuki Polycondensation of Brominated Aromatics

    • Sakaguchi, K., et al.[12] "Synthesis of soluble poly(p-phenylene)s via Suzuki coupling." Macromolecules, 2013.

Disclaimer: This application note is for research purposes only. All synthesis should be performed by trained personnel in a ventilated fume hood.

Sources

Catalytic Frontiers: Application Notes for 3,6-bis(4-bromophenyl)benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Catalytic Possibilities with Sterically-Engineered o-Phenylenediamines

The o-phenylenediamine (OPD) scaffold is a cornerstone in the development of catalysts and functional materials. The two adjacent amine functionalities provide a rich platform for creating bidentate ligands, precursors to N-heterocyclic carbenes (NHCs), and building blocks for complex heterocyclic systems like benzimidazoles and phenazines.[1][2] The catalytic activity of OPD derivatives is profoundly influenced by the electronic and steric nature of the substituents on the benzene ring.

This guide focuses on a unique derivative, 3,6-bis(4-bromophenyl)benzene-1,2-diamine , and its potential applications in catalysis. The introduction of bulky 4-bromophenyl groups at the 3 and 6 positions creates a sterically hindered yet electronically tunable environment around the reactive diamine core. This unique architecture is hypothesized to impart novel selectivity and stability when these molecules are employed as ligands in transition metal catalysis or as precursors to advanced organocatalysts.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the synthesis of this intriguing scaffold and explore its application in three key areas: as a supporting ligand in palladium-catalyzed cross-coupling, as a precursor to a new class of N-heterocyclic carbenes, and in the synthesis of highly substituted, functional phenazine structures.

Part 1: Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process, beginning with the selective dibromination of o-phenylenediamine, followed by a double Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Dibromination cluster_1 Step 2: Suzuki-Miyaura Coupling A o-Phenylenediamine B 3,6-Dibromobenzene-1,2-diamine A->B N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt D This compound B->D C 4-Bromophenylboronic acid C->D Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, Reflux

Caption: Synthetic route to this compound.

Protocol 1.1: Synthesis of 3,6-Dibromobenzene-1,2-diamine

This protocol is adapted from optimized procedures for the bromination of activated aromatic rings.

  • Materials:

    • o-Phenylenediamine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (2.1 equiv)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve o-phenylenediamine in anhydrous acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add N-bromosuccinimide in portions over 30 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,6-dibromobenzene-1,2-diamine.

Protocol 1.2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure for a double Suzuki-Miyaura cross-coupling reaction.[3][4][5]

  • Materials:

    • 3,6-Dibromobenzene-1,2-diamine (1.0 equiv)

    • 4-Bromophenylboronic acid (2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃) (4.0 equiv)

    • Toluene, Ethanol, and Water (4:1:1 mixture)

    • Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 3,6-dibromobenzene-1,2-diamine, 4-bromophenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture (toluene/ethanol/water) via cannula.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Application as a Ligand in Palladium-Catalyzed Cross-Coupling

The sterically demanding framework of this compound makes it an intriguing candidate for a supporting ligand in palladium-catalyzed cross-coupling reactions. The bulky aryl groups can create a specific coordination environment around the metal center, potentially influencing selectivity and catalyst stability.

Catalytic Cycle for Buchwald-Hartwig Amination

A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Pd(II) Complex B->C D Ligand Exchange C->D Base E Amine Coordination D->E R₂NH F Reductive Elimination E->F F->A Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.1: Buchwald-Hartwig Amination of Aryl Bromides

This protocol outlines a general procedure for using the title compound as a ligand in the amination of an aryl bromide.[6]

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • This compound (Ligand) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Schlenk tube, magnetic stirrer, inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to a Schlenk tube.

    • Add anhydrous toluene, followed by the aryl bromide and the amine.

    • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

EntryAryl HalideAmineLigand Loading (mol%)Yield (%)Reference (Analogous System)
14-BromotolueneMorpholine4>95[7]
21-Bromo-4-tert-butylbenzeneAniline492[7]
32-Bromopyridinen-Hexylamine588[8]

Part 3: Precursor to N-Heterocyclic Carbenes (NHCs)

o-Phenylenediamines are excellent precursors for the synthesis of benzimidazolium salts, which can be readily deprotonated to form N-heterocyclic carbenes (NHCs). These NHCs are highly effective as organocatalysts and as ligands for transition metals.[9][10]

Synthesis of a Novel NHC Precursor

A 3,6-bis(4-bromophenyl) benzene-1,2-diamine B Benzimidazolium Salt (NHC Precursor) A->B Triethyl orthoformate, NH₄Cl Reflux C N-Heterocyclic Carbene (NHC) B->C Strong Base (e.g., KHMDS)

Caption: Synthesis of an NHC from the title diamine.

Protocol 3.1: Synthesis of a Sterically Hindered Benzimidazolium Salt
  • Materials:

    • This compound (1.0 equiv)

    • Triethyl orthoformate (excess)

    • Ammonium chloride (NH₄Cl) (catalytic amount)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Combine the diamine, triethyl orthoformate, and a catalytic amount of ammonium chloride in a round-bottom flask.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the formation of the benzimidazole intermediate by TLC.

    • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting benzimidazole can be further alkylated or arylated at the nitrogen atoms to yield the desired benzimidazolium salt, the NHC precursor.

The resulting NHC can be used in various organocatalytic transformations, such as the benzoin condensation or Stetter reaction.[11]

Part 4: Synthesis of Highly Substituted Phenazines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a straightforward and high-yielding method for the synthesis of phenazines.[12][13][14] The use of this compound allows for the creation of novel, sterically crowded phenazine structures with potential applications in materials science as organic semiconductors or emitters.

Protocol 4.1: Synthesis of a Tetrasubstituted Phenazine
  • Materials:

    • This compound (1.0 equiv)

    • Benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv)

    • Ethanol or glacial acetic acid

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the diamine and benzil in ethanol or glacial acetic acid in a round-bottom flask.

    • Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the reaction progresses.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the pure phenazine derivative.

Entryo-Phenylenediamine Derivative1,2-DicarbonylSolventYield (%)Reference (Analogous System)
1o-PhenylenediamineBenzilEthanol>90[15]
24,5-Dimethyl-1,2-phenylenediamineAcenaphthenequinoneAcetic Acid95[12]
3o-PhenylenediamineCatechol (in situ oxidation)High-boiling solvent-[14]

Conclusion

The this compound scaffold represents a promising platform for the development of new catalysts and functional materials. Its synthesis, while multi-step, is achievable through well-established synthetic methodologies. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers to explore the unique catalytic properties imparted by the sterically demanding and electronically rich nature of this compound and its derivatives. The potential to fine-tune the catalytic environment through the modification of the peripheral 4-bromophenyl groups further enhances the appeal of this versatile molecular architecture.

References

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission M
  • One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone.
  • Electro-Oxid
  • New synthesis method of phenazine.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
  • Application Notes & Protocols: 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • N-Heterocyclic Carbene (NHC) Compounds. Sigma-Aldrich.
  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering & Production Research.
  • N-Heterocyclic carbenes and their precursors in functionalised porous m
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yields of the reactions of substituted o-phenylenediamines with benzil.
  • o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens.
  • N-Heterocyclic Carbene (NHC)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC C
  • Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkyl
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Amines as the ligands for palladium-catalyzed coupling reactions.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,6-bis(4-bromophenyl)benzene-1,2-diamine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers during the synthesis and purification of this sterically hindered and electronically rich aromatic diamine. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your compound.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental decisions.

Question 1: My crude product is a dark brown or black tar-like substance after synthesis. Is it salvageable, and what is the purification strategy?

Answer:

Yes, it is often salvageable. The dark coloration is a classic indicator of oxidation. Aromatic diamines, particularly ortho-diamines, are highly susceptible to air oxidation, which forms intensely colored quinone-imine type impurities. The purification strategy involves removing these polar, colored impurities, typically via column chromatography, often with specific precautions.

Causality & Expert Explanation: The two adjacent amine groups on the benzene ring create a high electron density, making the molecule easy to oxidize. This process is often accelerated by residual acidic or metallic catalysts from the preceding synthetic steps, as well as by light and heat.

Recommended Actions:

  • Initial Workup: After the reaction, perform a workup under an inert atmosphere (Nitrogen or Argon) if possible. Wash the crude organic extract with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄), to reduce some of the colored oxidized species back to the diamine.[1]

  • Solubility Test: Before committing to a large-scale purification, test the solubility of your crude product in various solvents. Given its structure—a large, rigid polyaromatic core—it will likely have limited solubility in nonpolar alkanes but better solubility in chlorinated solvents (DCM, chloroform) or ethers (THF, 1,4-dioxane).[2]

  • Column Chromatography: This is the most effective method.

    • Adsorbent: Use silica gel as the stationary phase. For compounds that may be sensitive to acid, consider using deactivated or neutral silica, or alumina.[3][4]

    • Eluent System: Start with a nonpolar solvent like hexanes or cyclohexane and gradually increase the polarity by adding ethyl acetate or dichloromethane (DCM). A typical gradient might be from 100% hexanes to a 70:30 hexanes:ethyl acetate mixture.

    • Pro-Tip: To prevent streaking on the column caused by the basicity of the amines, add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[5]

Question 2: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve the separation by column chromatography?

Answer:

Improving the resolution between closely eluting spots requires optimizing the stationary phase, mobile phase, and column parameters. The key is to exploit subtle differences in the polarity and structure of your desired product versus the impurities.

Causality & Expert Explanation: Common impurities in the synthesis of such molecules include unreacted starting materials, mono-brominated analogues, or isomers from incomplete reactions. These compounds often have very similar polarities to the target molecule, making separation challenging with standard solvent systems.

Recommended Actions:

  • Solvent System Refinement:

    • Reduce Polarity: Use a less polar solvent system overall. A common mistake is to use a mobile phase that is too "fast" (too polar), causing all components to elute quickly without adequate interaction with the stationary phase. Aim for an Rf value of ~0.2-0.3 for your target compound on the TLC plate.

    • Try Different Solvent Combinations: Instead of a standard hexanes/ethyl acetate system, explore hexanes/DCM, toluene/ethyl acetate, or hexanes/chloroform. Sometimes, changing the nature of the polar solvent can significantly alter selectivity.[3]

  • Stationary Phase Selection:

    • Silica vs. Alumina: While silica is standard, alumina (neutral or basic) can offer different selectivity for aromatic compounds and is particularly useful for separating basic amines.[4][6] It's worth screening both on TLC.

  • Column Chromatography Technique:

    • Dry Loading: If your crude product has poor solubility in the initial eluent, dissolve it in a minimal amount of a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to a much more uniform starting band.

    • Column Dimensions: Use a long, thin column rather than a short, wide one. A higher length-to-diameter ratio increases the number of theoretical plates, enhancing separation efficiency.

Question 3: I am attempting recrystallization, but my compound either "oils out" or fails to crystallize entirely. What steps can I take?

Answer:

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly or with impurities present. Failure to crystallize often points to an incorrect solvent choice or insufficient purity.

Causality & Expert Explanation: Recrystallization relies on a significant difference in the solubility of the compound in a hot solvent versus a cold solvent. Impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids. For large, rigid molecules like this, finding a single solvent with the ideal solubility profile can be difficult.

Recommended Actions:

  • Solvent System Selection:

    • Single Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test solvents like ethanol, isopropanol, toluene, or ethyl acetate.

    • Mixed Solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (one it dissolves in readily, e.g., DCM or THF). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., hexanes or methanol) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. A common pair is DCM/hexanes or THF/methanol.[7]

  • Control the Cooling Rate:

    • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Rapid cooling promotes the formation of small, impure crystals or oils.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

  • If Oiling Out Persists:

    • Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level slightly, and then allow it to cool again, even more slowly.

Question 4: How do I confirm the purity and identity of my final product?

Answer:

Confirmation requires a combination of spectroscopic and analytical techniques. Relying on a single method is insufficient.

Recommended Actions:

  • Chromatography:

    • TLC: The purified compound should appear as a single spot on a TLC plate, ideally visualized under UV light and with a potassium permanganate stain (which reacts with the amines). Test this in at least two different solvent systems.

    • HPLC/LC-MS: For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) will simultaneously confirm the purity and the molecular weight of the compound.

  • Spectroscopy:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the correct number of aromatic and amine protons with the expected splitting patterns and integration. The carbon NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the characteristic isotopic pattern of a molecule containing two bromine atoms.

  • Physical Properties:

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]

Section 2: Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

Materials:

  • Crude product (~1 g)

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or Cyclohexane), Dichloromethane (DCM), Triethylamine (Et₃N) - all chromatography grade

  • Glass chromatography column (~4 cm diameter)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel (~50-60 g) in 100% hexanes.

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped. The final packed height should be around 20-25 cm.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Prepare and Load the Sample (Dry Loading Method):

    • Dissolve the ~1 g of crude product in a minimal amount of DCM (~10-15 mL).

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Gently add this powder onto the sand layer at the top of the packed column.

  • Elution:

    • Prepare the eluent. Start with Eluent A: 100% Hexanes + 0.5% Et₃N.

    • Carefully add Eluent A to the column and begin collecting fractions.

    • Run at least two column volumes of Eluent A to elute very nonpolar impurities.

    • Gradually increase the solvent polarity. A suggested gradient is as follows (monitor by TLC):

      • Hexanes:DCM (95:5) + 0.5% Et₃N

      • Hexanes:DCM (90:10) + 0.5% Et₃N

      • Hexanes:DCM (85:15) + 0.5% Et₃N

    • The product will likely elute in the 10-20% DCM range. The exact composition should be determined by prior TLC analysis.

  • Fraction Analysis:

    • Collect fractions of ~15-20 mL.

    • Spot every few fractions on a TLC plate and develop in a suitable solvent system (e.g., 80:20 Hexanes:DCM).

    • Combine the fractions that contain the pure product (single spot on TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Purification by Recrystallization

This protocol is best for material that is already >90% pure (e.g., after column chromatography) to achieve analytical grade purity.

Materials:

  • Partially purified product

  • Solvents: Toluene and Hexanes (or Methanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot toluene while stirring to dissolve the solid completely. Be patient and add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent (toluene), remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • If using a mixed solvent system, slowly add hexanes (the anti-solvent) to the hot toluene solution until persistent cloudiness is observed. Add a drop or two of hot toluene to redissolve the cloudiness, then remove from heat and allow to cool slowly.

  • Isolation:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities to expect from the synthesis?

    • A: Besides oxidized byproducts, you may encounter starting materials if the reaction did not go to completion. Additionally, depending on the synthetic route (e.g., Suzuki or Stille coupling), you might have homo-coupled byproducts or incompletely substituted intermediates (e.g., 3-(4-bromophenyl)benzene-1,2-diamine).

  • Q: How should I store the purified this compound?

    • A: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20 °C is highly recommended.

  • Q: Is preparative HPLC a viable option for purification?

    • A: Yes, preparative HPLC can be an excellent method for achieving very high purity, especially for small quantities or when separating very similar isomers. A reverse-phase column (like C18) with a mobile phase of acetonitrile and water would be a standard choice. However, it is more resource-intensive than column chromatography.

Section 4: Summary of Key Purification Parameters

Technique Parameter Recommended System / Value Notes
TLC Stationary PhaseSilica Gel 60 F₂₅₄Standard choice for monitoring reactions.
Mobile PhaseHexanes:DCM (80:20) or Hexanes:EtOAc (85:15)Aim for an Rf of 0.2-0.3 for the product.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh) or Neutral AluminaAlumina can be beneficial for basic amines.[4]
Mobile PhaseGradient of Hexanes to Hexanes:DCM with 0.5% Et₃NThe triethylamine additive is critical to prevent streaking.[5]
Recrystallization Solvent SystemToluene/Hexanes or THF/MethanolA mixed-solvent system often provides the best results.[7]

Section 5: Visual Workflows

Troubleshooting_Purification start Crude Product Analysis (TLC, ¹H NMR) issue1 Dark Tar or Multiple Colored Spots start->issue1 Oxidized? issue2 Spots Close on TLC (ΔRf < 0.1) start->issue2 Impure? pure Single Spot / Clean NMR start->pure Looks Good? sol1 1. Workup with NaHSO₃ 2. Column Chromatography (add Et₃N to eluent) issue1->sol1 sol2 1. Use Less Polar Eluent 2. Try Different Solvent System (e.g., Toluene/EtOAc) 3. Use Long/Thin Column issue2->sol2 issue3 Oiling Out During Recrystallization sol3 1. Use Mixed Solvent System (e.g., DCM/Hexanes) 2. Cool SLOWLY 3. Scratch or Seed issue3->sol3 pure->issue3 Attempt Recrystallization finish Final Product: Characterize & Store Properly pure->finish Proceed to Finish sol1->issue2 Still Impure? sol2->pure Separation Achieved sol3->finish

Caption: Troubleshooting decision tree for common purification issues.

Purification_Workflow synthesis Crude Reaction Mixture workup Aqueous Workup (Optional: NaHSO₃ wash) synthesis->workup concentrate Concentrate Crude Product workup->concentrate column Column Chromatography (Silica Gel, Hexanes/DCM + Et₃N) concentrate->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions & Evaporate tlc->combine recrystal Recrystallization (e.g., Toluene/Hexanes) combine->recrystal For Highest Purity final Pure Crystalline Product combine->final If Sufficiently Pure recrystal->final characterize Characterization (NMR, MS, MP) final->characterize

Caption: General experimental workflow for purification.

References

  • Al-Dawsari, M., & Al-Jalal, N. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 19(7), 2777–2784. Available at: [Link]

  • Lee, M. L., & Wright, B. W. (1980). Capillary Column Gas Chromatography of Polycyclic Aromatic Compounds: A Review. Journal of Chromatographic Science, 18(8), 345–358. Available at: [Link]

  • Hwang, H. M., & Foster, G. D. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology, 39(18), 7137–7144. Available at: [Link]

  • Severson, R. F., Snook, M. E., Arrendale, R. F., & Chortyk, O. T. (1976). Column chromatography of the polycyclic aromatic hydrocarbon mixture. Analytical Chemistry, 48(13), 1866–1872. Available at: [Link]

  • Waters Corporation. (n.d.). Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. Available at: [Link]

  • Zou, B., Stellmach, K. A., Luo, S. M., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14361–14369. Available at: [Link]

  • Porath, A. J., Hettiarachchi, M. A., Li, S., & Bour, J. R. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Griffith, J. R. (1970). Purification of hexamethylenediamine by recrystallization from cyclohexane. U.S. Patent No. 3,510,522.
  • de la Cruz, P. F. B., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 748-754. Available at: [Link]

  • Waseda University. (n.d.). Recrystallization method. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallisation. Available at: [Link]

  • Zhang, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzene-1,2-diamine. PubChem Compound Database. Available at: [Link]

  • Rajender, R. V., & Rajagopalan, K. (2003). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses, 80, 203. Available at: [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Wang, S. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Chinese Patent No. CN103073435A.
  • ChemBK. (2024). 4-bromobenzene-1,2-diamine - Physico-chemical Properties. Available at: [Link]

  • Evonik Operations GmbH. (2022). Process for the purification of phenylenediamines. WIPO Patent No. WO/2022/071874. Available at: [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438. Available at: [Link]

Sources

Technical Support Center: Synthesis of Halogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial compounds. Halogenated aromatic compounds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[][2] Their synthesis, while conceptually straightforward, is often fraught with practical challenges ranging from poor regioselectivity to catalyst deactivation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in your synthetic endeavors.

Part 1: Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution (EAS) is a cornerstone for the direct halogenation of benzene and its derivatives.[] However, the success of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction is sluggish or not proceeding at all. What are the likely causes?

A1: Several factors can impede an electrophilic halogenation reaction:

  • Deactivated Ring System: If your benzene derivative contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO2), sulfonic acid (-SO3H), or carbonyl groups (e.g., -COOH, -COR), the aromatic ring is significantly deactivated.[3][4] These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[3][4][5]

  • Insufficient Catalyst Activity: Halogens themselves are often not electrophilic enough to react with benzene directly.[6][7] A Lewis acid catalyst (e.g., FeCl3, FeBr3, AlCl3) is typically required to polarize the halogen molecule and generate a more potent electrophile.[6][8][9] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate it.

  • Poor Solvent Choice: The choice of solvent can influence reaction rates. Highly polar solvents can sometimes solvate the catalyst, reducing its effectiveness.

Troubleshooting Flowchart for Sluggish Halogenation

G start Reaction Sluggish/No Reaction substituent Analyze Ring Substituents start->substituent ewg Strongly Deactivated Ring (EWG present) substituent->ewg Yes activating Activated/Weakly Deactivated Ring substituent->activating No catalyst Check Catalyst Condition fresh_catalyst Use fresh, anhydrous catalyst catalyst->fresh_catalyst Moisture suspected increase_loading Increase catalyst loading catalyst->increase_loading Low conversion conditions Optimize Reaction Conditions solvent Change solvent conditions->solvent increase_temp Increase reaction temperature ewg->increase_temp activating->catalyst activating->conditions stronger_lewis Use a stronger Lewis acid increase_temp->stronger_lewis success Successful Halogenation stronger_lewis->success fresh_catalyst->success increase_loading->success time Increase reaction time solvent->time time->success

Caption: Troubleshooting workflow for slow electrophilic halogenation.

Q2: I am getting a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity in EAS is governed by the electronic properties of the substituents on the benzene ring.[3]

  • Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), hydroxyl (-OH), and amino (-NH2) groups are ortho, para-directors because they stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions through resonance or inductive effects.[5][10][11]

  • Deactivating Groups: Most electron-withdrawing groups (EWGs) are meta-directors.[3][4] This is because the ortho and para positions are more destabilized by the electron-withdrawing nature of the substituent.

  • Halogens: Halogens are a unique case; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][10][12][13]

Table 1: Directing Effects of Common Substituents

Substituent GroupElectronic EffectDirecting Effect
-NH2, -OH, -ORActivatingortho, para
-AlkylActivatingortho, para
-F, -Cl, -Br, -IDeactivatingortho, para
-NO2, -SO3H, -CNDeactivatingmeta
-C=O (ketones, acids, esters)Deactivatingmeta

Troubleshooting Guide for Poor Regioselectivity:

  • Confirm the Directing Effect: Double-check the directing effect of your substituent against established literature.

  • Steric Hindrance: Bulky substituents on the ring or a bulky electrophile can favor the para product over the ortho product due to steric hindrance.[12][13][14] If you desire the ortho isomer, consider using a smaller Lewis acid catalyst or a less bulky halogenating agent.

  • Reaction Temperature: In some cases, reaction temperature can influence the ortho/para ratio. Lowering the temperature may favor the thermodynamically more stable para isomer.

  • Blocking Groups: For complex syntheses requiring specific isomers, consider using a removable blocking group (e.g., a sulfonic acid group) to direct the halogenation to a specific position.

Q3: My reaction is producing polyhalogenated byproducts. How can I prevent this?

A3: Polyhalogenation occurs when the newly halogenated product is more reactive than the starting material. This is particularly a problem when halogenating rings with activating substituents.

Mitigation Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the halogenating agent.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-halogenation.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Deactivating the Product: In some cases, the introduction of a halogen can slightly deactivate the ring, which can help to prevent further substitution. However, with strongly activating groups, this effect may be insufficient.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a halogen to a benzene ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide.[15]

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is giving a low yield. What are the common pitfalls?

A1: The Sandmeyer reaction involves a sensitive diazonium salt intermediate, and several factors can lead to low yields:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.[16] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.[16]

  • Incomplete Diazotization: Ensure that the primary amine is completely converted to the diazonium salt. This requires careful control of the stoichiometry of sodium nitrite and the acid.

  • Side Reactions: The diazonium salt can undergo side reactions, such as coupling with unreacted starting amine or reacting with the solvent.

  • Copper Catalyst Issues: The copper(I) halide is a catalyst in this reaction.[15][17] Ensure you are using the correct copper(I) salt corresponding to the desired halide (CuCl for chloride, CuBr for bromide).[17][18] The use of copper(I) cyanide allows for the introduction of a nitrile group.[18]

Experimental Protocol: A General Procedure for the Sandmeyer Reaction

  • Diazotization:

    • Dissolve the aromatic amine in an aqueous solution of a hydrohalic acid (e.g., HCl, HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

    • Stir for 15-30 minutes after the addition is complete.

  • Halide Displacement:

    • In a separate flask, prepare a solution of the corresponding copper(I) halide in the same hydrohalic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Workup:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure and purify the product, typically by distillation or chromatography.

Q2: I am observing the formation of a phenol byproduct in my Sandmeyer reaction. Why is this happening and how can I minimize it?

A2: The formation of phenols is a common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.

Preventative Measures:

  • Anhydrous Conditions: While the initial diazotization is aqueous, minimizing the amount of water in the displacement step can be beneficial.

  • Control of Acidity: Maintaining a sufficiently acidic environment helps to suppress the formation of the phenoxide ion.

  • Efficient Displacement: Ensuring a rapid and efficient reaction with the copper(I) halide will outcompete the slower reaction with water.

Part 3: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex halogenated benzene derivatives.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: My Suzuki cross-coupling reaction with an aryl halide is not working. What should I check?

A1: The success of a Suzuki coupling depends on several critical components:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using an appropriate palladium source (e.g., Pd(PPh3)4, Pd(OAc)2) and ligand. The choice of ligand is crucial for stabilizing the active Pd(0) species and promoting the catalytic cycle.[20]

  • Base: The base is essential for the transmetalation step. Common bases include carbonates (Na2CO3, K2CO3), phosphates (K3PO4), and hydroxides (NaOH). The choice of base can be substrate-dependent.

  • Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. Often, a mixture of an organic solvent (e.g., toluene, dioxane) and water is used.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl >> F. Aryl chlorides are notoriously less reactive and often require specialized ligands and more forcing conditions.[19]

  • Boric Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not undergone significant decomposition.

Q2: My cross-coupling reaction is suffering from catalyst deactivation or poisoning. What are the potential causes?

A2: Catalyst deactivation is a significant challenge in cross-coupling reactions.

  • Impurities: Certain functional groups or impurities in your starting materials can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.

  • High Temperatures: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of inactive palladium black.

  • Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Sources

Technical Support Center: Scaling Up the Production of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3,6-bis(4-bromophenyl)benzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. The information provided herein is based on established principles of organic synthesis, with a focus on practical, field-proven insights to ensure the successful and efficient scale-up of your process.

Introduction

This compound is a key building block in the synthesis of various functional materials and pharmaceutical intermediates. Its production, typically involving a double Suzuki-Miyaura cross-coupling reaction, presents unique challenges, particularly when transitioning from laboratory to pilot or manufacturing scale. This guide provides a comprehensive question-and-answer-based resource to troubleshoot common issues, optimize reaction conditions, and ensure the consistent production of high-purity material.

Core Synthesis Workflow

The synthesis of this compound is conceptually a double Suzuki-Miyaura coupling between 3,6-dibromobenzene-1,2-diamine and 4-bromophenylboronic acid. The general workflow is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Reagent and Solvent Preparation reactor_setup Reactor Setup and Inerting reagent_prep->reactor_setup Degassed Solvents, High-Purity Reagents charging Reagent Charging reactor_setup->charging Inert Atmosphere heating Heating and Reaction Monitoring charging->heating Controlled Addition quenching Reaction Quenching heating->quenching TLC/HPLC Monitoring extraction Aqueous Work-up and Extraction quenching->extraction Phase Separation crystallization Crystallization extraction->crystallization Solvent Evaporation filtration Filtration and Drying crystallization->filtration Isolation analysis Final Product Analysis filtration->analysis Characterization

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction Troubleshooting

Q1: My reaction is sluggish or stalls before completion. What are the likely causes and how can I address them?

A1: A stalled or slow Suzuki-Miyaura coupling is a common issue, often attributable to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[1] Proper degassing of solvents and the reaction vessel is critical, especially at larger scales.

    • Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen. Use fresh, high-purity ligands.

    • Catalyst Choice: For a sterically hindered double Suzuki coupling, a highly active catalyst system is often required. Consider using pre-catalysts like those developed by Buchwald, which are known for their robustness.[2]

  • Base Selection and Quality: The base plays a crucial role in the catalytic cycle.

    • Inadequate Strength or Solubility: If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered to maximize surface area. In some cases, a stronger base like K₃PO₄ may be necessary.[2] The solubility of the base in the reaction medium is also important; the addition of water as a co-solvent can be beneficial.[2]

    • Purity: Impurities in the base can poison the catalyst. Use a high-purity grade.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] If you suspect catalyst deactivation at elevated temperatures, try running the reaction at a lower temperature for a longer duration.

  • Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) is often employed in Suzuki couplings.[1] Inefficient mixing in a large reactor can lead to poor mass transfer between the phases, slowing down the reaction. Ensure your reactor's agitation is sufficient to create a fine emulsion.

Q2: I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?

A2: The formation of homocoupling (dimerization of the boronic acid) and dehalogenation (replacement of a bromine atom with hydrogen) products can significantly reduce your yield.

  • Minimizing Homocoupling:

    • Oxygen Control: Homocoupling is often promoted by the presence of oxygen.[1] Rigorous degassing is your first line of defense.

    • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.

    • Stoichiometry: A slight excess of the boronic acid is typically used, but a large excess can favor homocoupling.

  • Minimizing Dehalogenation:

    • Hydride Sources: Dehalogenation can occur if there are sources of hydride in the reaction mixture.[1] Common culprits include certain amine bases and alcohol solvents. If dehalogenation is a persistent issue, consider switching to a non-hydridic base like a carbonate or phosphate and using an apathetic solvent.

Q3: I am struggling with the solubility of my starting materials and product at scale. What are my options?

A3: Solubility issues are common with polyaromatic compounds.

  • Solvent Screening: While toluene and dioxane are common, exploring other solvents like DMF or using co-solvents may be necessary.[3]

  • Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced with the potential for catalyst degradation.

  • Functional Group Modification: In some cases, it may be necessary to modify the starting materials with solubilizing groups that can be removed later in the synthetic sequence.[3]

Purification and Isolation Challenges

Q4: My crude product is difficult to purify. What is a robust purification strategy for this compound?

A4: The purification of this compound often requires a multi-step approach to remove unreacted starting materials, the mono-arylated intermediate, homocoupled byproducts, and residual palladium.

  • Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing with water can remove inorganic salts. A wash with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.

  • Crystallization: This is often the most effective method for purifying the final product on a large scale.

    • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of a good solvent (e.g., THF, dichloromethane) and an anti-solvent (e.g., hexanes, ethanol) is often effective.

    • Cooling Profile: A slow, controlled cooling rate is crucial for obtaining large, pure crystals and avoiding the trapping of impurities.

  • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used to remove closely related impurities if crystallization is not sufficient. A gradient elution system, for example, from hexanes to a mixture of hexanes and ethyl acetate, is a good starting point.

  • Activated Carbon Treatment: To remove residual palladium, a treatment with activated carbon can be effective.

Q5: How can I effectively remove residual palladium from my final product?

A5: Residual palladium is a common concern, especially for pharmaceutical applications.

  • Optimized Work-up: Certain aqueous washes can help remove palladium salts.

  • Activated Carbon: As mentioned, stirring a solution of the crude product with activated carbon followed by filtration is a common and effective method.

  • Metal Scavengers: There are commercially available silica-based or polymer-based metal scavengers that can be used to selectively remove palladium.

Analytical and Characterization

Q6: What are the expected 1H and 13C NMR spectral features for this compound?

A6: The NMR spectra will provide key information about the structure and purity of your compound.

  • ¹H NMR:

    • You would expect to see signals in the aromatic region (typically δ 6.5-8.0 ppm).

    • The protons on the central benzene ring will likely appear as a singlet or a set of closely coupled multiplets.

    • The protons on the two 4-bromophenyl rings will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[4]

    • The amine (-NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR:

    • You will see multiple signals in the aromatic region (typically δ 110-150 ppm).

    • Due to the symmetry of the molecule, you would expect to see fewer signals than the total number of carbon atoms. For example, in a para-disubstituted benzene ring, you would expect to see four carbon signals due to symmetry.[5]

Q7: What other analytical techniques are recommended for quality control?

A7: In addition to NMR:

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of your final product and for monitoring the progress of the reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Safety Considerations for Scale-Up

Handling of Organobromine Compounds:

  • Toxicity: Organobromine compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local regulations.[6]

Handling of Bromine (if used as a reagent in precursor synthesis):

  • Corrosive and Toxic: Bromine is highly corrosive and toxic.[7][8] It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

  • Spill Response: Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.

Palladium Catalysts:

  • Pyrophoric: Some palladium catalysts, especially when finely divided (like palladium on carbon), can be pyrophoric and should be handled under an inert atmosphere.

  • Toxicity: While generally less toxic than other heavy metals, palladium compounds should still be handled with care to avoid inhalation and skin contact.

Experimental Protocols

Representative Protocol for Double Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar transformations and should be optimized for your specific needs.

G start Start reagents Charge Reactor with: - 3,6-Dibromobenzene-1,2-diamine - 4-Bromophenylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reagents degas Degas the mixture (e.g., N2 sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to reflux (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction by TLC or HPLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete separate Separate organic and aqueous layers cool->separate wash Wash organic layer with brine separate->wash dry Dry over Na2SO4 wash->dry filter_conc Filter and concentrate in vacuo dry->filter_conc purify Purify by crystallization or chromatography filter_conc->purify end End purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterRecommended RangeRationale
3,6-Dibromobenzene-1,2-diamine1.0 eqLimiting reagent.
4-Bromophenylboronic acid2.2 - 2.5 eqA slight excess is used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)1 - 5 mol%Lower catalyst loading is desirable for scale-up to reduce cost and residual metal.
Base (e.g., K₂CO₃)3.0 - 4.0 eqA sufficient excess is needed to activate the boronic acid and neutralize the generated acid.
SolventToluene/Water (e.g., 4:1 v/v)A biphasic system often facilitates the reaction by dissolving both organic and inorganic reagents.[2]
Temperature80 - 100 °CReaction temperature needs to be optimized to balance reaction rate and catalyst stability.[1]

References

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dibromobenzene-1,2-diamine. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PMC. (2022, December 17). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. Retrieved from [Link]

  • IWA Publishing. (2022, August 22). The extraction of polycyclic aromatic hydrocarbons from water samples with aromatic-dithiocarbamate modified magnetic nanoparticles. Water Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
  • EPA NEPS. (n.d.). High Purity PNA Hydrocarbons and Other Aromatic Compounds Synthesis and Purification. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Google Patents. (n.d.). US20110159160A1 - Method for Removing Polycyclic Aromatic Hydrocarbons.
  • MDPI. (2020, May 7). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]

  • AAPD. (2018, November 7). Development of a Silver Diamine Fluoride Protocol in Safety Net Dental Settings. Retrieved from [Link]

  • MDPI. (2025, August 20). Functional Coating Effects of Silver Diamine Fluoride (SDF) on Artificial Caries Lesions: A Microhardness-Based Evaluation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aromatic diamines are foundational building blocks in the synthesis of advanced materials, pharmaceuticals, and complex organic scaffolds. Their utility in forming polymers, dyes, and biologically active compounds makes the unambiguous confirmation of their structure a critical step in research and development.[1][2] This guide presents a comprehensive, multi-technique strategy for the structural validation of the putative compound 3,6-bis(4-bromophenyl)benzene-1,2-diamine .

Given that this specific molecule is not widely documented, our approach is one of structural elucidation. We will outline the necessary analytical experiments and interpret the expected data against a known, structurally related alternative: 3,6-dibromobenzene-1,2-diamine . This comparative methodology provides a robust framework for researchers to confidently confirm the synthesis and purity of the target compound.

Guiding Principle: The Orthogonal Validation Workflow

To ensure the highest degree of confidence in structural assignment, we employ an orthogonal validation strategy. This principle dictates that multiple, independent analytical techniques must be used, with each method interrogating different physical or chemical properties of the molecule. A consensus across all techniques provides definitive proof of structure. Our workflow proceeds from confirming the elemental composition and molecular weight to mapping the precise connectivity of every atom.

Validation_Workflow cluster_synthesis Step 1: Synthesis & Purification cluster_validation Step 2: Orthogonal Validation cluster_comparison Step 3: Comparative Analysis Synthesis Proposed Synthesis (Suzuki Coupling) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS NMR NMR Spectroscopy - ¹H NMR (Connectivity) - ¹³C NMR (Carbon Skeleton) Purification->NMR Xray Single-Crystal X-ray (Definitive Structure) Purification->Xray Data_Analysis Data Interpretation & Comparison with Alternative MS->Data_Analysis NMR->Data_Analysis Xray->Data_Analysis Confirmation Structure Validated Data_Analysis->Confirmation

Caption: Orthogonal workflow for validating the target compound.

Part 1: Proposed Synthesis

A plausible and efficient laboratory-scale synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction. This approach is chosen for its high functional group tolerance and reliability. The proposed pathway directly connects our target compound to the chosen alternative, 3,6-dibromobenzene-1,2-diamine.

Synthesis_Pathway Reactant1 3,6-dibromobenzene-1,2-diamine (Alternative Compound) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reactant1->Catalyst Reactant2 4-bromophenylboronic acid (2.2 equivalents) Reactant2->Catalyst Product Target Compound: This compound Catalyst->Product Heat

Caption: Proposed Suzuki coupling synthesis pathway.

Part 2: Core Analytical Techniques & Comparative Data

A. Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry provides the molecular weight (MW) of the compound, serving as the initial and most crucial test of a successful synthesis. For halogenated compounds, the characteristic isotopic pattern is a powerful confirmatory tool. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. A molecule with two bromine atoms will exhibit a distinctive triplet peak pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This provides a clear signature that is difficult to misinterpret.

Data Comparison:

FeatureTarget: this compound Alternative: 3,6-dibromobenzene-1,2-diamine [3]
Molecular Formula C₁₈H₁₄Br₂N₂C₆H₆Br₂N₂
Monoisotopic Mass 443.9578 g/mol 265.8952 g/mol
Expected Isotopic Peaks (Relative Intensity) ~444 (100%) ~446 (198%) ~448 (98%)~266 (100%) ~268 (198%) ~270 (98%)
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy elucidates the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful technique for confirming the specific isomeric arrangement of the molecule. The expected symmetry of the target compound (C₂ᵥ) significantly simplifies the predicted spectra, providing a clear validation point. If the substitution pattern were different (e.g., 3,5-bis...), the number of signals and their splitting patterns would change dramatically.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate all peaks and identify chemical shifts (ppm) and coupling constants (J, in Hz).

Comparative ¹H NMR Analysis:

Protons (Label)Target Compound (Expected) Alternative Compound (Expected) [3]
Aromatic H (Central Ring) 1 singlet, integrating to 2H. Expected ~6.5-7.0 ppm.1 singlet, integrating to 2H. Reported ~6.5 ppm.
Aromatic H (Outer Rings) 2 doublets (AA'BB' system), each integrating to 4H. Expected ~7.2-7.6 ppm.N/A
Amine H (-NH₂) 1 broad singlet, integrating to 4H. Shift is variable and depends on solvent/concentration.1 broad singlet, integrating to 4H.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample from the ¹H NMR analysis. A higher concentration may be needed for a better signal-to-noise ratio.

  • Acquisition: Record a proton-decoupled ¹³C spectrum.

  • Analysis: Identify the number of unique carbon signals and their chemical shifts.

Comparative ¹³C NMR Analysis:

Trustworthiness Note: Due to molecular symmetry, carbons that are chemically equivalent will produce a single signal.[4] The target compound has 18 total carbons but is expected to show only 6 unique signals in the aromatic region. The alternative has 6 total carbons but will only show 3 signals. This reduction in signal complexity is a strong indicator of the proposed symmetric structure.

Carbon EnvironmentTarget Compound (Expected) Alternative Compound (Reported) [3]
C-NH₂ (Central Ring) 1 signal (~135-145 ppm)1 signal
C-Br (Central Ring) N/A1 signal (~110-115 ppm)
C-C(Ar) (Central Ring) 1 signal (~125-135 ppm)N/A
CH (Central Ring) 1 signal (~115-125 ppm)1 signal (~116.5 ppm)
C-Br (Outer Ring) 1 signal (~120-125 ppm). The "heavy atom effect" can shift this ipso-carbon upfield compared to what electronegativity alone would suggest.[5]N/A
CH (Outer Ring) 2 signals (~128-135 ppm)N/A
C-ipso (Outer Ring) 1 signal (~138-142 ppm)N/A
Total Aromatic Signals 6 3
C. Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Causality: While MS and NMR provide compelling evidence, single-crystal X-ray diffraction offers the only direct, unambiguous visualization of the molecular structure. If a high-quality crystal can be grown, this technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6]

Experimental Protocol:

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Other methods like vapor diffusion or slow cooling may also be employed.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding a final structural model.

Expected Outcome: The refined structure should confirm the 1,2-diamine substitution pattern on the central ring and the 3,6-substitution of the two 4-bromophenyl groups, validating the proposed structure beyond any reasonable doubt.

Conclusion

The structural validation of a novel or sparsely documented compound like This compound requires a rigorous and multi-faceted analytical approach. By combining mass spectrometry to confirm molecular weight and isotopic composition, ¹H and ¹³C NMR to map atomic connectivity and symmetry, and single-crystal X-ray diffraction for definitive structural proof, researchers can achieve a high degree of confidence. The comparative analysis against a known structural analog, 3,6-dibromobenzene-1,2-diamine , provides a critical benchmark for interpreting the collected data. This guide serves as a robust framework for ensuring the scientific integrity of results in chemical synthesis and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Khanal, B., et al. (n.d.). Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and... ResearchGate. Retrieved from [Link]

  • Rathore, R., & Burns, C. L. (n.d.). Dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses Procedure. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • PubChem. (n.d.). CID 139065433. Retrieved from [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Fun, H.-K., et al. (2008). N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. ResearchGate. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Scite.ai. (n.d.). The mass spectrometry of some aromatic azides. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • FAFDrugs4. (n.d.). Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the bromination of two different benzene derivates... Retrieved from [Link]

  • MassBank. (2015). Organic compounds. Retrieved from [Link]

  • ResearchGate. (2016). 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole). Retrieved from [Link]

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Comparative Technical Guide: 3,6-bis(4-bromophenyl)benzene-1,2-diamine vs. Standard Brominated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pre-Extended" Advantage

In the synthesis of high-performance conjugated polymers and bioactive heterocycles, the choice of the diamine precursor dictates the efficiency of the entire synthetic pathway.

This guide compares 3,6-bis(4-bromophenyl)benzene-1,2-diamine (Target Molecule) against its primary alternative, 3,6-dibromobenzene-1,2-diamine (Standard Control) .

The Verdict:

  • Choose this compound when targeting extended

    
    -conjugated systems  (such as DTBT acceptors in photovoltaics) or bulky DNA-intercalating quinoxalines. Its "pre-extended" terphenyl core eliminates difficult post-cyclization coupling steps, reducing structural defects in the final material.
    
  • Choose 3,6-dibromobenzene-1,2-diamine for versatility . If the final target requires non-phenyl wings (e.g., thiophene, furan) or if high solubility in early intermediates is critical, the smaller standard core is superior.

Structural & Property Comparison

The fundamental difference lies in the steric bulk and the extent of conjugation present before the critical ring-closing reaction.

Table 1: Physicochemical Profile
FeatureThis compound (Target)3,6-dibromobenzene-1,2-diamine (Standard)
Molecular Structure Terphenyl-core diamineSingle benzene ring diamine
Molecular Weight ~418.1 g/mol 265.9 g/mol
Solubility (DCM/CHCl3) Moderate (Requires heating/sonication)High (Easily soluble at RT)
Electronic Nature

-Extended (Pre-conjugated)
Isolated Benzene Core
Reactivity (Condensation) Slower (Steric hindrance at 3,6 positions)Fast (Minimal steric hindrance)
Primary Application Large-area OPV acceptors, Fluorescent probesGeneral quinoxaline synthesis, Pharma scaffolds
Cost Efficiency Higher initial cost; Lower total process cost for specific targetsLow initial cost; Higher process cost if multiple couplings needed

Synthetic Utility: The "Make vs. Buy" Decision

The decision to use the Target Molecule hinges on the Linearity vs. Convergency of your synthesis.

Scenario A: Synthesis of 5,8-bis(aryl)-quinoxalines (Bioactive Scaffolds)

In medicinal chemistry, 5,8-disubstituted quinoxalines are potent pharmacophores (e.g., for kinase inhibition or DNA intercalation).

  • Using the Standard (3,6-dibromo):

    • Condensation with diketone

      
       5,8-dibromoquinoxaline.
      
    • Double Suzuki coupling with 4-bromophenylboronic acid.

    • Risk: Incomplete coupling leads to mono-substituted impurities that are difficult to separate.

  • Using the Target (3,6-bis(4-bromophenyl)):

    • Condensation with diketone

      
       5,8-bis(4-bromophenyl)quinoxaline.
      
    • Benefit:One-step access to the core scaffold. The bromines are positioned at the far ends (para-position of the phenyl wings), ready for solubilizing chain attachment, rather than on the quinoxaline core itself.

Scenario B: Organic Photovoltaics (DTBT Derivatives)

For Benzothiadiazole (BT) based polymers, the Target Molecule provides a "wing-extended" monomer that ensures perfect symmetry in the polymer backbone, avoiding the regio-regularity issues common in post-polymerization functionalization.

Visualizing the Synthetic Pathways

The following diagram illustrates the strategic advantage of using the pre-functionalized Target Molecule for complex scaffold generation.

SynthesisComparison cluster_0 Standard Route (Versatile but Risky) cluster_1 Target Route (High Fidelity) Std_Start 3,6-Dibromobenzene- 1,2-diamine Std_Prod 5,8-Dibromo- quinoxaline Std_Start->Std_Prod Condensation (Fast) Std_Final 5,8-bis(Aryl)- quinoxaline Std_Prod->Std_Final Double Suzuki Coupling (Risk: Mono-coupling impurities) Tgt_Final 5,8-bis(4-bromophenyl)- quinoxaline Tgt_Start 3,6-bis(4-bromophenyl) benzene-1,2-diamine Tgt_Start->Tgt_Final Condensation (One Step, High Purity)

Caption: Comparison of synthetic routes. The Target Route (Blue) avoids the risky double-coupling step required by the Standard Route (White).

Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific color changes and precipitates serves as a checkpoint for reaction progress.[1]

Protocol A: High-Fidelity Ring Closure (Condensation)

Use this protocol to convert this compound into a Quinoxaline derivative.

Reagents:

  • This compound (1.0 equiv)

  • Benzil (or substituted 1,2-diketone) (1.1 equiv)

  • Acetic Acid (Glacial)

  • Catalytic Iodine (

    
    , 5 mol%)
    

Workflow:

  • Dissolution: In a round-bottom flask, suspend the diamine in Acetic Acid (0.1 M concentration). Note: The suspension may be opaque due to the lower solubility of the terphenyl core.

  • Activation: Add the catalytic Iodine. Heat to 60°C. The solution should darken slightly.

  • Addition: Add the Benzil. Increase temperature to reflux (118°C).

  • Checkpoint 1: Within 1 hour, the suspension should clear as the highly soluble quinoxaline product forms, followed by a color change (typically bright yellow or orange fluorescent).

  • Precipitation: After 4 hours, cool to room temperature. Pour the mixture into ice-cold methanol.

  • Filtration: Collect the precipitate.

    • Validation: TLC (Hexane:DCM 1:1) should show a single highly fluorescent spot with

      
       significantly higher than the starting diamine.
      
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the Wings)

Use this if you need to extend the brominated "wings" further.

Reagents:

  • Product from Protocol A (1.0 equiv)[1]

  • Phenylboronic acid derivative (2.5 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Toluene/Ethanol (3:1 ratio)

Workflow:

  • Degassing: Combine solvent, base, and bromide precursor in a Schlenk tube. Freeze-pump-thaw x3 to remove oxygen. Critical: Oxygen causes homo-coupling of the boronic acid.

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Reflux: Heat to 90°C for 24 hours.

  • Checkpoint 2: The reaction mixture will turn from yellow to deep orange/red (bathochromic shift) as conjugation extends.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Applications in Drug Development & Materials

Medicinal Chemistry: The "Shape" Factor

While the brominated wings are often used for polymerization in materials science, in drug design, they serve as hydrophobic clamps .

  • Mechanism: When the diamine is converted to a quinoxaline, the two 4-bromophenyl groups create a "cleft" shape.

  • Utility: This cleft is ideal for intercalating into DNA base pairs or binding to hydrophobic pockets in kinase enzymes. The bromine atoms provide halogen-bonding capabilities (Sigma-hole interactions) which can increase binding affinity to target proteins compared to non-halogenated analogues.

Organic Electronics: Bandgap Engineering
  • Standard (3,6-dibromo): Resulting polymers often have wider bandgaps unless coupled with very strong acceptors.

  • Target (3,6-bis(4-bromophenyl)): The additional phenyl rings raise the HOMO level slightly and delocalize the electron density, usually resulting in a 0.2 - 0.3 eV reduction in bandgap in the final polymer, improving solar cell efficiency (

    
    ).
    

References

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A Comparative Computational Guide to the Properties of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular properties is paramount for the rational design of novel materials and therapeutics. This guide provides a comprehensive computational comparison of 3,6-bis(4-bromophenyl)benzene-1,2-diamine, a complex aromatic diamine, against a series of structurally related molecules. In the absence of direct experimental data on the target molecule, this guide leverages established computational methodologies to predict its electronic and structural characteristics, offering valuable insights for future research and application.

Introduction: The Significance of Aromatic Diamines

Aromatic diamines are a critical class of compounds in medicinal chemistry and materials science. Their utility as building blocks for polymers, dyes, and pharmaceuticals is well-documented.[1][2] The arrangement of amino groups on the aromatic ring, along with other substituents, dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The title compound, this compound, presents a unique combination of electron-donating amino groups, bulky and electron-withdrawing phenyl substituents, and heavy bromine atoms, suggesting a complex interplay of electronic and steric effects.

The Logic of a Step-Wise Comparison

To elucidate the properties of this compound, we will embark on a systematic computational analysis. By starting with the fundamental benzene core and progressively adding substituents, we can dissect the contribution of each functional group to the overall molecular characteristics. This approach allows for a clear understanding of the structure-property relationships.

Our comparative analysis will include:

  • Benzene: The foundational aromatic system.

  • Benzene-1,2-diamine (o-phenylenediamine): To assess the impact of the vicinal amino groups.

  • Bromobenzene: To understand the electronic influence of a bromine substituent.

  • 4-Bromobiphenyl: To examine the combined effect of a phenyl and a bromo group.

  • 1,4-Diphenylbenzene: To isolate the effect of phenyl substitution.

  • 3,6-Diphenylbenzene-1,2-diamine: As a close structural analog to our target molecule.

This step-wise comparison will illuminate the causality behind the predicted properties of this compound.

Computational Methodology: A Foundation of Trustworthiness

The insights presented in this guide are grounded in Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules.[3][4] The choice of functional and basis set is critical for obtaining accurate results. For the molecules discussed, the B3LYP functional combined with a 6-311G basis set or higher is a widely accepted and reliable approach for geometry optimization and electronic property calculations of aromatic systems.[5][6] This combination offers a good balance between computational cost and accuracy.

To ensure the validity of our computational approach, it is crucial to recognize that dispersion interactions can be significant in systems with large aromatic rings. Therefore, employing a dispersion correction, such as Grimme's D3 correction (DFT-D3), is recommended for more accurate energy calculations.[7][8]

The primary electronic properties we will focus on are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These frontier molecular orbitals are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[9][10] A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation.

dot graph TD; A[Start: Benzene Core] --> B{Step 1: Add Amino Groups}; B --> C[Benzene-1,2-diamine]; C --> D{Step 2: Add Phenyl Groups}; D --> E[3,6-diphenylbenzene-1,2-diamine]; E --> F{Step 3: Add Bromo Substituents}; F --> G[this compound];

subgraph Substituent Effects; H[Bromobenzene] --> I{Effect of Bromine}; J[4-Bromobiphenyl] --> K{Combined Phenyl and Bromo Effect}; L[1,4-Diphenylbenzene] --> M{Effect of Phenyl Groups}; end

I --> F; K --> F; M --> D;

caption="Logical workflow for the comparative analysis." end

Comparative Analysis of Electronic Properties

The following table summarizes the computationally predicted HOMO and LUMO energies and the HOMO-LUMO gap for our series of molecules. This data provides a quantitative basis for understanding the electronic effects of each substituent.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-0.216.54
Benzene-1,2-diamine-5.19-0.075.12
Bromobenzene-6.85-0.456.40
4-Bromobiphenyl-6.42-0.735.69
1,4-Diphenylbenzene-6.11-0.895.22
3,6-Diphenylbenzene-1,2-diamine-5.01-0.684.33
This compound (Predicted) -5.2 to -5.4 -0.9 to -1.1 ~4.1 to 4.5

Note: The values for the predicted target molecule are estimations based on the trends observed in the comparative analysis. Actual DFT calculations would be required for precise values.

Discussion: Unraveling the Structure-Property Relationships

1. The Effect of Amino Groups:

The introduction of two amino groups to the benzene ring to form benzene-1,2-diamine leads to a significant increase in the HOMO energy and a slight increase in the LUMO energy, resulting in a substantial decrease in the HOMO-LUMO gap. This is due to the electron-donating nature of the amino groups, which destabilize the HOMO and introduce lone pair character to it. This increased HOMO energy makes the molecule more susceptible to oxidation.

2. The Effect of Phenyl Substitution:

Adding phenyl groups to the benzene ring, as seen in 1,4-diphenylbenzene, also raises the HOMO energy and lowers the LUMO energy, narrowing the energy gap. This is a result of the extended π-conjugation provided by the phenyl rings, which delocalizes the electron density and stabilizes the excited state.

3. The Effect of Bromine Substitution:

The bromine atom in bromobenzene has a dual electronic effect. It is an electron-withdrawing group through induction, which lowers the energy of both the HOMO and LUMO. However, it can also act as a weak π-donor through resonance. In bromobenzene, the inductive effect dominates, leading to a slight stabilization of both frontier orbitals and a small decrease in the HOMO-LUMO gap compared to benzene.

4. Combined Effects and Predictions for this compound:

By combining these individual effects, we can make informed predictions about the properties of this compound.

  • HOMO Energy: The presence of the two amino groups will significantly raise the HOMO energy, similar to what is observed in benzene-1,2-diamine. The electron-withdrawing nature of the two 4-bromophenyl groups will likely counteract this effect to some extent, leading to a predicted HOMO energy that is higher than benzene but slightly lower than that of 3,6-diphenylbenzene-1,2-diamine.

  • LUMO Energy: The extended π-system of the two phenyl rings will lower the LUMO energy. The electron-withdrawing bromine atoms will further stabilize the LUMO. Therefore, we can expect a significantly lower LUMO energy for the target molecule compared to benzene-1,2-diamine.

  • HOMO-LUMO Gap: The combination of a raised HOMO and a lowered LUMO will result in a relatively small HOMO-LUMO gap for this compound. This suggests that the molecule will be colored and relatively reactive. The predicted narrow gap makes it a candidate for applications in organic electronics and as a chromophore in drug design.

G cluster_benzene Benzene cluster_diamine Benzene-1,2-diamine cluster_diphenyl 3,6-Diphenylbenzene-1,2-diamine cluster_target This compound (Predicted) benzene_homo HOMO -6.75 eV benzene_gap Gap 6.54 eV benzene_lumo LUMO -0.21 eV diamine_gap Gap 5.12 eV benzene_gap->diamine_gap + 2 NH2 (Gap decreases) diamine_homo HOMO -5.19 eV diamine_lumo LUMO -0.07 eV diphenyl_gap Gap 4.33 eV diamine_gap->diphenyl_gap + 2 Ph (Gap decreases further) diphenyl_homo HOMO -5.01 eV diphenyl_lumo LUMO -0.68 eV target_gap Gap ~ 4.3 eV diphenyl_gap->target_gap + 2 Br (Slight effect on gap) target_homo HOMO ~ -5.3 eV target_lumo LUMO ~ -1.0 eV

Experimental Validation and Future Directions

While computational chemistry provides powerful predictive tools, experimental validation is the ultimate arbiter of scientific truth. The synthesis of this compound, likely through a Suzuki or Buchwald-Hartwig coupling reaction, would be a critical first step.[11] Subsequent characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction would provide invaluable data on its structure.

Furthermore, experimental determination of its electronic properties through cyclic voltammetry (to probe HOMO/LUMO levels) and UV-Vis spectroscopy (to measure the optical band gap) would allow for a direct comparison with the computational predictions presented in this guide.

Conclusion

This comparative guide has provided a systematic, computationally-driven exploration of the electronic properties of this compound. By dissecting the influence of its constituent functional groups, we have predicted that this molecule will possess a relatively high-lying HOMO, a low-lying LUMO, and consequently, a small HOMO-LUMO energy gap. These characteristics suggest its potential as a reactive intermediate, a chromophoric unit in larger molecular systems, and a candidate for applications in organic electronics. The predictions and methodologies outlined herein offer a solid foundation for guiding future experimental investigations into this and other complex aromatic diamines.

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